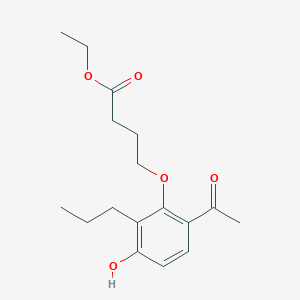

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate

Vue d'ensemble

Description

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. . This compound is characterized by its complex structure, which includes an ester functional group, a phenoxy group, and various substituents that contribute to its unique properties.

Méthodes De Préparation

The synthesis of ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves several steps. One common synthetic route includes the esterification of 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mécanisme D'action

The mechanism of action of ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate can be compared with other similar compounds, such as:

Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.

Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.

The uniqueness of this compound lies in its complex structure and diverse functional groups, which contribute to its wide range of applications and potential therapeutic benefits.

Activité Biologique

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its ester functional group and a complex phenoxy structure. Its unique configuration allows for various interactions with biological systems, making it a subject of interest in therapeutic research.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for treating various chronic inflammatory diseases.

- Antioxidant Activity : It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Cytotoxic Effects : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may modulate enzyme activities related to inflammatory pathways or bind to receptors that influence cell signaling. Detailed studies are necessary to elucidate these pathways fully.

Data Table: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Study :

A study investigated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. -

Cytotoxicity Assessment :

In vitro tests on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This finding positions it as a candidate for further development in cancer therapy. -

Antioxidant Evaluation :

The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound demonstrated a notable ability to neutralize free radicals, indicating its potential role in preventing oxidative stress-related diseases.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity and bioavailability. Various analogs have been synthesized, showing improved potency against specific biological targets .

Moreover, investigations into the compound's pharmacokinetics are ongoing to understand its absorption, distribution, metabolism, and excretion (ADME) profiles better. These studies are critical for evaluating its viability as a drug candidate.

Propriétés

IUPAC Name |

ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-7-14-15(19)10-9-13(12(3)18)17(14)22-11-6-8-16(20)21-5-2/h9-10,19H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFUYKDJCOTBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575963 | |

| Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122714-53-8 | |

| Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.